molecular formula C17H22N4O4S B2964208 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-56-0

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2964208
CAS No.: 850936-56-0
M. Wt: 378.45
InChI Key: QWKHJDRZKJTBSE-UHFFFAOYSA-N
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Description

This compound (CAS: 886918-34-9) is a sulfonamide-benzamide derivative featuring a 1,3,4-oxadiazole ring substituted with a methyl group at position 5 and a 3,5-dimethylpiperidine moiety linked via a sulfonyl group. Its molecular formula is C23H26N4O4S2 (MW: 486.6 g/mol) .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-11-8-12(2)10-21(9-11)26(23,24)15-6-4-14(5-7-15)16(22)18-17-20-19-13(3)25-17/h4-7,11-12H,8-10H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKHJDRZKJTBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with benzamide: The final step involves coupling the sulfonylated intermediate with a benzamide derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions vary depending on the substituent but may include reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Features

The compound shares a core scaffold with other 1,3,4-oxadiazole derivatives, characterized by a benzamide-sulfonamide backbone. Key structural variations among analogs include:

Sulfonamide substituents :

  • 3,5-Dimethylpiperidine in the target compound .
  • Benzyl(methyl) (LMM5) and cyclohexyl(ethyl) (LMM11) groups in antifungal analogs .
  • 4,4-Dimethyloxazolidin in OZE-II, an antimicrobial derivative .

Oxadiazole substituents :

  • 5-Methyl in the target compound .
  • 4-Methoxyphenylmethyl (LMM5) and furan-2-yl (LMM11) in antifungal agents .
  • 3,5-Dimethoxyphenyl (OZE-II) and 4-chlorophenyl (OZE-III) in antimicrobial derivatives .

Key Findings

  • Antifungal Activity : LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase (Trr1) inhibition, with IC50 values in the low micromolar range . Their bulky sulfonamide groups (e.g., cyclohexyl/ethyl) may enhance membrane penetration.
  • Antimicrobial Activity : OZE-II and OZE-III target methicillin-resistant S. aureus (MRSA), with OZE-II showing prolonged survival in C. elegans infection models . The 3,5-dimethoxyphenyl group in OZE-II likely enhances binding to bacterial targets.
  • Structural Insights: The 3,5-dimethylpiperidine in the target compound may improve solubility or pharmacokinetics compared to LMM5/LMM11’s aromatic/alkyl groups.

Research Implications

  • Target Compound Hypotheses : Based on analogs, the target compound may exhibit antifungal or antimicrobial activity, contingent on substituent-specific interactions. Empirical testing is required to confirm its efficacy and mechanism.
  • SAR Trends :
    • Sulfonamide bulkiness correlates with antifungal activity (e.g., LMM11’s cyclohexyl group vs. LMM5’s benzyl) .
    • Oxadiazole aromaticity (e.g., OZE-II’s dimethoxyphenyl) enhances antimicrobial potency .

Biological Activity

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a sulfonamide moiety and an oxadiazole ring, which contribute to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

Molecular Formula : C15H20N4O3S
Molecular Weight : 336.41 g/mol
Key Functional Groups :

  • Sulfonamide : Known for its diverse biological activities.
  • Oxadiazole Ring : Associated with antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group and piperidine ring facilitate binding to enzymes and receptors, potentially leading to inhibition or activation of these targets. This interaction can result in various biological effects, depending on the specific application and target.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Notably:

  • Inhibition Studies : Compounds similar to this one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of oxadiazole have been reported to possess minimum inhibitory concentrations (MICs) ranging from 0.25 μg/mL to 2 μg/mL against drug-resistant strains .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)Reference
HSGN-94MRSA0.25
Compound 22Staphylococcus aureus1.56
Compound 21Mycobacterium tuberculosis4–8

Antitubercular Activity

Recent studies have highlighted the antitubercular effects of oxadiazole derivatives. For example, compounds containing the oxadiazole scaffold have shown strong inhibition against Mycobacterium bovis and Mycobacterium tuberculosis, particularly through the inhibition of the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis .

Neuropharmacological Effects

The structural characteristics of this compound suggest potential neuropharmacological applications:

  • Antipsychotic Activity : Similar benzamide derivatives have demonstrated neuroleptic effects in preclinical models. Modifications to the piperidine ring have been linked to enhanced antipsychotic activity.

Anti-inflammatory Properties

Sulfonamide derivatives are also being explored for their anti-inflammatory effects. The presence of the sulfonyl group has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines in vitro.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) evaluated various oxadiazole derivatives for their antimicrobial efficacy against resistant strains. The findings indicated that certain modifications significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Evaluation : Research on benzamide derivatives indicated that those with piperidine modifications exhibited significant inhibition of apomorphine-induced stereotyped behavior in animal models, suggesting therapeutic potential in psychotic disorders.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide, and what parameters critically influence reaction yield?

Answer:
The compound is typically synthesized via sequential sulfonylation and amidation reactions. Key steps include:

  • Sulfonylation : Reacting 3,5-dimethylpiperidine with a sulfonyl chloride derivative under basic conditions (e.g., N-methylpiperidine) to minimize racemization and urethane byproducts .
  • Oxadiazole Formation : Cyclization of a thiosemicarbazide intermediate using dehydrating agents like POCl₃ or H₂SO₄, followed by coupling with the sulfonylated benzamide .
    Critical parameters:
  • Base selection : N-methylpiperidine reduces side reactions compared to stronger bases .
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent decomposition .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the oxadiazole moiety .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing the sulfonyl and oxadiazole functional groups?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify sulfonyl-linked piperidine protons (δ 1.2–1.8 ppm, multiplet) and oxadiazole methyl groups (δ 2.5 ppm, singlet) .
    • ¹³C NMR : Sulfonyl sulfur quaternary carbon appears at δ 55–60 ppm; oxadiazole C-2 resonates at δ 165–170 ppm .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with a pH 6.5 ammonium acetate buffer (15.4 g/L) and acetonitrile gradient (60:40 to 90:10) for purity assessment .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with ≤2 ppm error .

Advanced: How can researchers design stability studies to evaluate environmental degradation pathways of this compound?

Answer:
Adopt a tiered approach:

  • Laboratory Studies :
    • Hydrolysis : Incubate the compound in buffers (pH 3–9) at 25°C and 50°C. Monitor degradation via HPLC and identify products using LC-MS/MS .
    • Photolysis : Expose to UV light (λ = 254 nm) in aqueous and organic solvents; quantify half-lives and radical intermediates via ESR .
  • Field Simulations :
    • Use soil/water microcosms with controlled microbial communities. Track sulfonamide cleavage (indicative of piperidine ring stability) using isotopic labeling (¹⁴C) .

Advanced: What experimental strategies address contradictory bioactivity results across different in vitro models?

Answer:

  • Orthogonal Assays :
    • Compare results from enzymatic inhibition assays (e.g., kinase profiling) vs. cell-based viability assays (e.g., MTT) to differentiate target-specific vs. off-target effects .
  • Dose-Response Validation :
    • Use 8-point dilution series (10 nM–100 µM) in triplicate to confirm IC₅₀ consistency .
  • Cell Line Authentication :
    • Validate models via STR profiling to rule out cross-contamination .
  • Data Normalization :
    • Include reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction :
    • Use QSAR models (e.g., SwissADME) to predict logP (target ≤3), aqueous solubility, and CYP450 inhibition .
  • Docking Studies :
    • Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with ΔG ≤ −8 kcal/mol and hydrogen bonds to catalytic lysine residues .
  • Metabolic Stability :
    • Apply Schrödinger’s Metabolism Module to identify vulnerable sites (e.g., sulfonyl group) for deuteration or fluorination .

Basic: What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Answer:

  • Strict Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to benzamide intermediate to account for hygroscopicity .
  • Inert Atmosphere : Conduct reactions under N₂ or Ar to prevent oxidation of the oxadiazole ring .
  • Batch Documentation : Record lot numbers of reagents (e.g., POCl₃ purity ≥98%) and solvent dryness (e.g., DMF stored over molecular sieves) .

Advanced: How should researchers analyze conflicting data in solubility profiles obtained from different solvent systems?

Answer:

  • Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, PEG-400) using nephelometry vs. HPLC quantification .
  • Thermodynamic Analysis :
    • Calculate Hansen solubility parameters to identify outliers. For example, discrepancies in DMSO vs. aqueous buffers may arise from H-bonding capacity .
  • Co-Solvency Studies :
    • Optimize water-ethanol or water-propylene glycol mixtures (e.g., 30:70) to enhance bioavailability .

Advanced: What mechanistic studies can elucidate the role of the 3,5-dimethylpiperidine moiety in target binding?

Answer:

  • Alanine Scanning : Synthesize analogs with single methyl deletions and compare binding affinities via SPR .
  • X-ray Crystallography : Co-crystallize the compound with its target protein to resolve piperidine-protein interactions (e.g., hydrophobic pockets) .
  • Molecular Dynamics : Simulate binding over 100 ns trajectories to assess piperidine conformational flexibility .

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